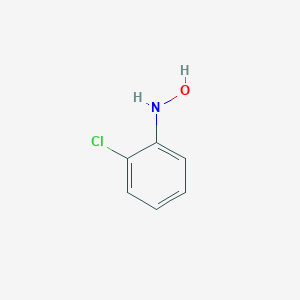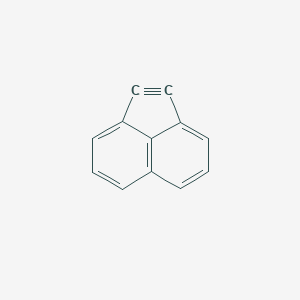
1,2-Didehydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Didehydroacenaphthylene (DDA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical properties and potential applications in various fields. DDA is a yellowish crystalline solid that is soluble in organic solvents such as benzene and toluene.
Mecanismo De Acción
The mechanism of action of 1,2-Didehydroacenaphthylene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause DNA damage and cell death. 1,2-Didehydroacenaphthylene has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 1,2-Didehydroacenaphthylene has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
1,2-Didehydroacenaphthylene has been shown to have both biochemical and physiological effects. Biochemically, 1,2-Didehydroacenaphthylene has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Physiologically, 1,2-Didehydroacenaphthylene has been shown to induce oxidative stress and inflammation in cells and tissues. 1,2-Didehydroacenaphthylene has also been shown to have neurotoxic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-Didehydroacenaphthylene in lab experiments include its high purity, stability, and ease of synthesis. However, 1,2-Didehydroacenaphthylene is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other organic compounds.
Direcciones Futuras
There are several future directions for the study of 1,2-Didehydroacenaphthylene. One direction is the development of novel polymers and materials using 1,2-Didehydroacenaphthylene as a building block. Another direction is the study of 1,2-Didehydroacenaphthylene as a potential anticancer and antimicrobial agent. Further research is needed to fully understand the mechanism of action of 1,2-Didehydroacenaphthylene and its effects on cells and tissues. Additionally, the development of safer and more efficient synthesis methods for 1,2-Didehydroacenaphthylene is needed.
Métodos De Síntesis
1,2-Didehydroacenaphthylene can be synthesized by a variety of methods, including the dehydrogenation of acenaphthylene, the cyclodehydration of 1,2-dihydroacenaphthylene, and the oxidative coupling of 1-naphthol. The most commonly used method is the dehydrogenation of acenaphthylene using a palladium catalyst. This method yields high purity 1,2-Didehydroacenaphthylene with a yield of up to 80%.
Aplicaciones Científicas De Investigación
1,2-Didehydroacenaphthylene has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and biochemistry. In material science, 1,2-Didehydroacenaphthylene has been used as a building block for the synthesis of novel polymers with unique properties such as high thermal stability and high mechanical strength. In organic synthesis, 1,2-Didehydroacenaphthylene has been used as a reagent for the synthesis of various organic compounds such as acetylenes and diynes. In biochemistry, 1,2-Didehydroacenaphthylene has been studied for its potential anticancer and antimicrobial properties.
Propiedades
IUPAC Name |
1,2-didehydroacenaphthylene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAXTQBNCAUHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C#CC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Didehydroacenaphthylene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

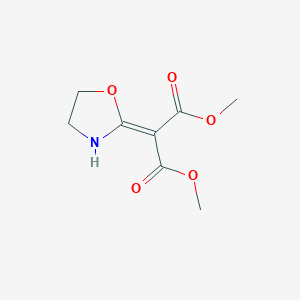

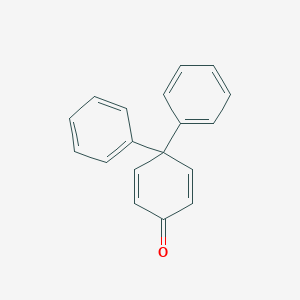
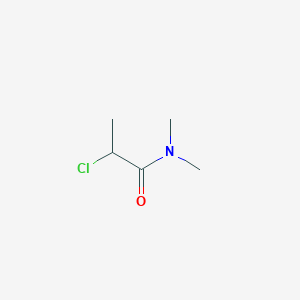
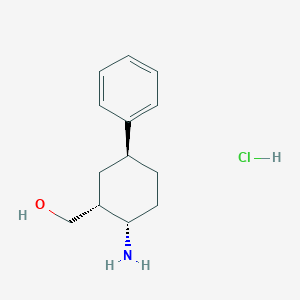
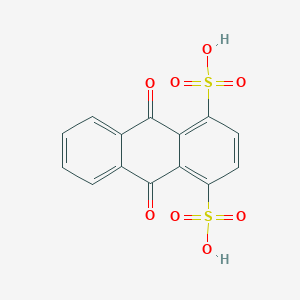
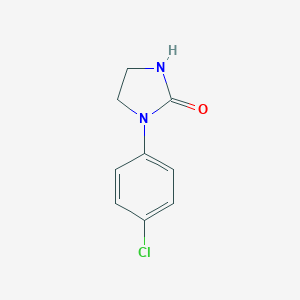
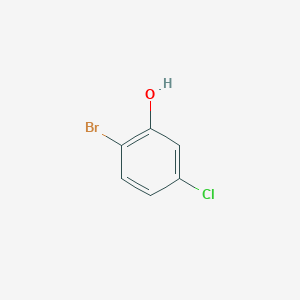
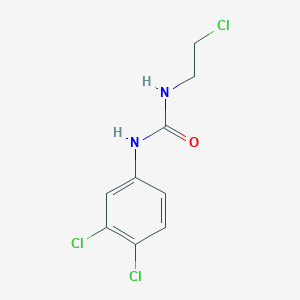
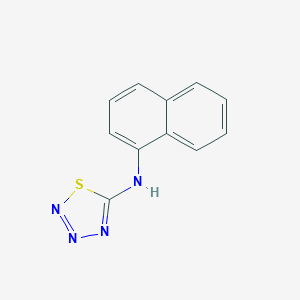
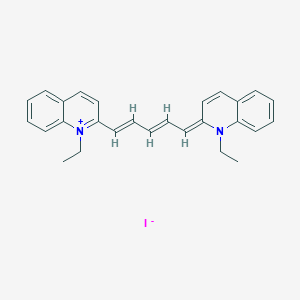
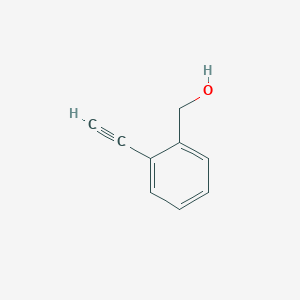
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
